molecular formula C111H188N42O24S2 B561596 TAT-cyclo-CLLFVY CAS No. 1446322-66-2

TAT-cyclo-CLLFVY

Cat. No.: B561596
CAS No.: 1446322-66-2
M. Wt: 2559.115
InChI Key: AWUUHEHYNQGEFC-XLZVTALKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TAT-cyclo-CLLFVY is a cyclic peptide inhibitor of HIF-1 heterodimerization . It selectively inhibits the protein-protein interaction of recombinant HIF-1 α, but not HIF-2 α, with HIF-1 β . It is known to inhibit hypoxia-induced HIF-1 activity and decreases VEGF and CAIX expression in osteosarcoma and breast cancer cells in vitro .


Molecular Structure Analysis

The molecular structure of this compound is C111H188N42O24S2 . The molecular weight is 2559.08 .


Physical and Chemical Properties Analysis

This compound is a solid substance . It is soluble in DMSO to 50 mg/mL (ultrasonic) . The storage condition is at ≤ -20°C, dry, sealed .

Relevant Papers The relevant paper for this compound is “A cyclic peptide inhibitor of HIF-1 heterodimerization that inhibits hypoxia signaling in cancer cells” by Miranda et al (2013) .

Scientific Research Applications

  • HIV-1 Tat Protein and Cyclin T Interaction : The HIV-1 Tat protein regulates transcription elongation by binding to the viral TAR RNA stem-loop structure. A novel cyclin C-related protein, cyclin T, interacts specifically with the transactivation domain of Tat. This interaction enhances the affinity and specificity of the Tat:TAR RNA interaction, crucial for HIV-1 replication (Wei et al., 1998).

  • P-TEFb Function in HIV Transcription : P-TEFb, consisting of CDK9 and cyclin T, is a key factor in controlling HIV transcription. Its intricate regulation and relationship with the HIV-1 Tat protein reveal novel mechanisms for controlling HIV transcription and potential therapeutic targets (Ott et al., 2011).

  • Visualization of Tat and Cyclin T1 Interaction in Cells : The direct interaction between Tat and cyclin T1 has been visualized in cells using fluorescence resonance energy transfer (FRET). This interaction plays a vital role in promoting transcriptional elongation of viral RNAs (Marcello et al., 2001).

  • Species Specificity of HIV-1 Tat Function : The recruitment of a protein complex containing Tat and cyclin T1 to TAR RNA is crucial for the species specificity of HIV-1 Tat function. Differences between human and murine cyclin T1 in this recruitment process highlight its importance in HIV-1 replication (Bieniasz et al., 1998).

  • Cyclin T Variants in HIV-1 Transcription : Different forms of cyclin T (T1, T2a, T2b) show varying interactions with Tat and TAR, influencing HIV-1 transcription. Only cyclin T1 supports interactions between Tat and TAR, altering the Tat:TAR interaction for effective viral transcription (De Luca et al., 2003).

  • Tat-nanoparticle Uptake and Metabolism in Cells : Research on the uptake and metabolism of Tat-nanoparticles, such as Tat(FITC)-Cy3.5-CLIO, in HeLa cells has implications for cell tracking and drug delivery applications (Koch et al., 2003).

  • Tat-TAR Recognition Motif Flexibility in Cyclin T1 : The Tat-TAR recognition motif (TRM) in cyclin T1 exhibits conformational flexibility, suggesting that conformational rearrangements may accompany the formation of CycT1-Tat-TAR ternary complexes. This flexibility might contribute to different TAR recognition strategies in different lentiviruses (Das et al., 2004).

Mechanism of Action

TAT-cyclo-CLLFVY disrupts the protein-protein interaction between HIF-1α and HIF-1β with an IC50 of 1.3 μM . It inhibits hypoxia-induced HIF-1 activity and decreases VEGF and CAIX expression in osteosarcoma and breast cancer cells in vitro .

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2R)-2-amino-3-[[(2R,5S,8S,11S,14S,17S)-11-benzyl-17-[(4-hydroxyphenyl)methyl]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-14-propan-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]methyldisulfanyl]propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C111H188N42O24S2/c1-59(2)52-76-97(168)148-79(54-62-22-8-7-9-23-62)99(170)151-86(61(5)6)102(173)149-78(55-63-34-36-64(154)37-35-63)98(169)150-80(100(171)147-77(53-60(3)4)96(167)146-76)58-179-178-57-65(114)87(158)135-56-85(157)136-66(26-14-44-129-106(117)118)88(159)137-67(24-10-12-42-112)89(160)138-68(25-11-13-43-113)90(161)139-69(27-15-45-130-107(119)120)91(162)140-71(29-17-47-132-109(123)124)93(164)143-73(38-40-83(115)155)95(166)142-70(28-16-46-131-108(121)122)92(163)141-72(30-18-48-133-110(125)126)94(165)144-74(31-19-49-134-111(127)128)103(174)153-51-21-33-82(153)104(175)152-50-20-32-81(152)101(172)145-75(105(176)177)39-41-84(116)156/h7-9,22-23,34-37,59-61,65-82,86,154H,10-21,24-33,38-58,112-114H2,1-6H3,(H2,115,155)(H2,116,156)(H,135,158)(H,136,157)(H,137,159)(H,138,160)(H,139,161)(H,140,162)(H,141,163)(H,142,166)(H,143,164)(H,144,165)(H,145,172)(H,146,167)(H,147,171)(H,148,168)(H,149,173)(H,150,169)(H,151,170)(H,176,177)(H4,117,118,129)(H4,119,120,130)(H4,121,122,131)(H4,123,124,132)(H4,125,126,133)(H4,127,128,134)/t65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,86-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUUHEHYNQGEFC-XLZVTALKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CSSCC(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)O)N)CC4=CC=C(C=C4)O)C(C)C)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(C)C)CSSC[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)N)C(=O)O)N)CC4=CC=C(C=C4)O)C(C)C)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C111H188N42O24S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2559.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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